molecular formula C14H21NO2 B045857 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin CAS No. 120372-42-1

6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin

Cat. No. B045857
M. Wt: 233.31 g/mol
InChI Key: LNVMNNLFOYOBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, also known as APDC, is a synthetic compound that has been widely used in scientific research due to its unique properties. APDC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.

Scientific Research Applications

6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and nickel. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has also been used as a chelating agent for the removal of metal ions from water and soil. Additionally, 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been used as a ligand in the synthesis of metal complexes for catalysis and inorganic chemistry.

Mechanism Of Action

The mechanism of action of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin involves the formation of a complex with metal ions. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has a high affinity for metal ions, and the complex formation occurs through the coordination of the metal ion with the amino and carbonyl groups of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin. The complex formation leads to changes in the electronic properties of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, resulting in its unique fluorescent properties.

Biochemical And Physiological Effects

6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin should be handled with care as it is a synthetic compound and its long-term effects on the environment and human health are not fully understood.

Advantages And Limitations For Lab Experiments

6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has several advantages for lab experiments, including its high selectivity for metal ions, its high sensitivity for the detection of metal ions, and its unique fluorescent properties. However, there are also limitations to its use, including its limited solubility in water and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in scientific research. One potential direction is the development of new synthetic methods for the preparation of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin and its derivatives. Another direction is the development of new applications for 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, such as its use in the detection of metal ions in biological samples. Additionally, the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in the synthesis of metal complexes for catalysis and inorganic chemistry could lead to the development of new materials with unique properties.

Synthesis Methods

6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been synthesized using various methods, including the condensation of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine hydrochloride, and the reaction of pentamethylcoumarin with hydroxylamine-O-sulfonic acid. The most common method of synthesis involves the reaction of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine-O-sulfonic acid in the presence of a catalyst such as sodium acetate. This method yields pure 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin with a high yield and purity.

properties

CAS RN

120372-42-1

Product Name

6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin

Molecular Formula

C14H21NO2

Molecular Weight

233.31 g/mol

IUPAC Name

6-amino-4,4,5,7,8-pentamethyl-3H-chromen-2-one

InChI

InChI=1S/C14H19NO2/c1-7-8(2)13-11(9(3)12(7)15)14(4,5)6-10(16)17-13/h6,15H2,1-5H3

InChI Key

LNVMNNLFOYOBDQ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C

Canonical SMILES

CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C

synonyms

6-amino-4,4,5,7,8-pentamethyldihydrocoumarin
6-APMDC

Origin of Product

United States

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